Product packaging for Carbonic acid, praseodymium salt(Cat. No.:CAS No. 14475-17-3)

Carbonic acid, praseodymium salt

Cat. No.: B078432
CAS No.: 14475-17-3
M. Wt: 200.916 g/mol
InChI Key: XIRHLBQGEYXJKG-UHFFFAOYSA-H
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Description

Praseodymium Carbonate, with the chemical formulation derived from "carbonic acid, praseodymium salt," is an important rare-earth inorganic compound primarily utilized in advanced materials research and development. Its significant research value lies in its role as a versatile precursor for synthesizing praseodymium-doped functional materials, particularly praseodymium oxide (Pr₆O₁₁) through controlled thermal decomposition. This compound is integral in the fabrication of solid oxide fuel cell (SOFC) components, where it enhances ionic conductivity and catalytic activity. Furthermore, it finds application in the creation of novel catalysts for organic synthesis and environmental catalysis, such as the oxidative coupling of methane and the purification of exhaust gases, leveraging the unique redox properties of the praseodymium ion. In materials science, it is employed to develop corrosion-resistant coatings, specialized glasses, and ceramic pigments with distinct optical properties. The mechanism of action for Praseodymium Carbonate is often indirect, serving as a source of praseodymium cations. Upon calcination or integration into a composite matrix, the praseodymium ions can introduce oxygen vacancies and act as active sites or promoters, facilitating electron transfer processes and modifying surface reactivity, which is critical for its performance in catalytic and electrochemical systems. This reagent is presented to the research community to support innovation in energy storage, heterogeneous catalysis, and the design of next-generation functional materials.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3O9Pr2 B078432 Carbonic acid, praseodymium salt CAS No. 14475-17-3

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

14475-17-3

Molecular Formula

C3O9Pr2

Molecular Weight

200.916 g/mol

IUPAC Name

praseodymium(3+);carbonate

InChI

InChI=1S/CH2O3.Pr/c2-1(3)4;/h(H2,2,3,4);/q;+3/p-2

InChI Key

XIRHLBQGEYXJKG-UHFFFAOYSA-H

SMILES

C(=O)([O-])[O-].[Pr+3]

Canonical SMILES

C(=O)([O-])[O-].C(=O)([O-])[O-].C(=O)([O-])[O-].[Pr+3].[Pr+3]

Other CAS No.

5895-45-4
14475-17-3

Synonyms

Carbonic acid, praseodymium salt

Origin of Product

United States

Synthetic Methodologies for Praseodymium Carbonate

Precipitation Techniques and Reaction Pathways

Precipitation is a common and straightforward method for synthesizing insoluble salts like praseodymium carbonate. This can be accomplished by directly mixing solutions containing the constituent ions or by generating the precipitating agent in-situ for more controlled crystal growth.

Direct precipitation from an aqueous solution is a widely used method for producing praseodymium carbonate. This technique involves the reaction of a soluble praseodymium salt with a soluble carbonate source.

One common pathway is the reaction of a praseodymium chloride (PrCl₃) solution with sodium bicarbonate (NaHCO₃) that has been saturated with carbon dioxide. wikipedia.org The introduction of excess carbon dioxide helps to control the pH and ensures the complete precipitation of the praseodymium carbonate. Another approach involves adding ammonium (B1175870) carbonate ((NH₄)₂CO₃) to a solution of a soluble praseodymium salt, leading to the precipitation of praseodymium carbonate. xjxitu.com The resulting precipitate is typically a hydrated form, such as the octahydrate (Pr₂(CO₃)₃·8H₂O), which appears as green crystals insoluble in water. wikipedia.orgamericanelements.com

The fundamental reaction for the precipitation is: 2Pr³⁺(aq) + 3CO₃²⁻(aq) → Pr₂(CO₃)₃(s)

The properties of the resulting precipitate can be influenced by factors such as reactant concentrations, temperature, and the rate of addition of the precipitating agent.

Homogeneous precipitation offers a method for producing more uniform and crystalline particles by slowly generating the carbonate ions throughout the solution. This avoids localized high concentrations of the precipitating agent, which can lead to the formation of amorphous or poorly crystalline material.

A documented method involves the hydrolysis of praseodymium(III) chloroacetate (B1199739) (Pr(C₂Cl₃O₂)₃). wikipedia.org In this process, the chloroacetate anion slowly decomposes in water to generate carbonate ions in-situ, which then react with the praseodymium ions present in the solution. The reaction proceeds as follows: 2Pr(C₂Cl₃O₂)₃ + 3H₂O → Pr₂(CO₃)₃ + 6CHCl₃ + 3CO₂ wikipedia.org

Another effective organic precursor for generating carbonate ions is urea (B33335) (CO(NH₂)₂). The enzyme urease or thermal decomposition can catalyze the hydrolysis of urea, which raises the pH and produces carbonate ions uniformly within the solution. nih.gov This gradual increase in carbonate concentration allows for the slow and controlled precipitation of praseodymium carbonate, yielding well-formed crystals. The decomposition of urea follows these steps: CO(NH₂)₂ + H₂O → 2NH₃ + CO₂ The generated ammonia (B1221849) increases the pH, shifting the bicarbonate equilibrium towards carbonate, which then precipitates with the praseodymium ions. nih.gov

Hydrothermal Synthesis Approaches

Hydrothermal synthesis utilizes high temperatures and pressures in aqueous solutions to promote the crystallization of materials that are insoluble under normal conditions. This method is particularly effective for growing high-quality single crystals.

Hydrothermal techniques have been successfully employed to grow single crystals of praseodymium-containing carbonates. For example, single crystals of an apatite-group praseodymium carbonate fluoroxybritholite have been synthesized. nih.govresearchgate.netacs.org This complex carbonate-containing silicate (B1173343) demonstrates that carbonate groups (CO₃²⁻) can be incorporated into crystal lattices under hydrothermal conditions. nih.govacs.org In these experiments, the crystals were grown in a layered setup within a silver capsule, indicating that the components can mobilize and react under the applied conditions. acs.org

By analogy, studies on the hydrothermal synthesis of neodymium carbonate, a chemically similar rare earth element, have shown the formation of crystalline phases with specific structures, such as the tengerite-type, and defined morphologies like sheets when treated at 150°C. researchgate.net This suggests that similar control over the phase and morphology of praseodymium carbonate can be achieved through careful control of hydrothermal synthesis parameters.

The combination of high pressure and high temperature significantly influences the crystallization process and the resulting crystal structure. Research on praseodymium carbonate-containing systems has been conducted under substantial pressures and temperatures.

For the synthesis of the praseodymium carbonate fluoroxybritholite single crystals, conditions reached pressures of 300–500 MPa and temperatures of 500–650 °C. nih.govresearchgate.netacs.org These extreme conditions facilitate the dissolution and recrystallization of starting materials, enabling the formation of well-ordered single crystals. The high pressure not only increases the solubility of the reactants but can also stabilize crystal phases that would not be thermodynamically favorable at ambient pressure. While research into the high-pressure behavior of pure praseodymium carbonate is less common, studies on other praseodymium compounds like oxides and hydrides at pressures up to 85 GPa show that praseodymium can form novel structures under extreme conditions, a principle that extends to its carbonate compounds. nih.govresearchgate.netaps.org

Synthesis MethodTemperature (°C)Pressure (MPa)ProductReference
Hydrothermal500 - 650300 - 500Praseodymium Carbonate Fluoroxybritholite Single Crystals nih.gov, researchgate.net, acs.org
Hydrothermal150Not SpecifiedCrystalline Neodymium Carbonate (by analogy) researchgate.net

Conversion Synthesis Methods

Conversion synthesis involves transforming a solid praseodymium compound into praseodymium carbonate through a chemical reaction. This method is advantageous when a suitable precursor material is readily available.

A key example of conversion synthesis is the carbonation of praseodymium hydroxide (B78521) (Pr(OH)₃). By bubbling carbon dioxide gas through an aqueous suspension of praseodymium hydroxide, the hydroxide is converted into praseodymium carbonate. xjxitu.com

The reaction is as follows: 2Pr(OH)₃(s) + 3CO₂(g) → Pr₂(CO₃)₃(s) + 3H₂O(l)

This process can yield crystalline praseodymium carbonate after dehydration. xjxitu.com Conversely, praseodymium carbonate itself serves as a crucial intermediate for producing other praseodymium compounds, such as praseodymium oxide (Pr₆O₁₁), through thermal decomposition (calcination). americanelements.com This highlights the central role of praseodymium carbonate in the synthesis and conversion pathways of praseodymium materials.

Gas-Phase Carbonation of Praseodymium Hydroxides

The synthesis of praseodymium carbonate via the gas-phase carbonation of praseodymium hydroxide is a direct conversion method involving a gas-solid reaction. This process entails passing carbon dioxide gas over solid praseodymium hydroxide. The reaction can be initiated by introducing carbon dioxide into an aqueous suspension of praseodymium hydroxide, which then forms a crystalline precipitate that can be dehydrated. xjxitu.com

The basic chemical equation for this reaction is:

2Pr(OH)₃(s) + 3CO₂(g) → Pr₂(CO₃)₃(s) + 3H₂O(g)

In this process, solid praseodymium hydroxide reacts with gaseous carbon dioxide to yield solid praseodymium carbonate and water vapor. The efficiency and rate of this conversion are dependent on several critical parameters, including temperature, the partial pressure of carbon dioxide, and the physical characteristics of the praseodymium hydroxide precursor, such as its surface area and particle size.

Research into the carbonation of metal hydroxides indicates that the reaction mechanism is often governed by the diffusion of CO₂ gas to the surface of the solid hydroxide particles and the subsequent formation of a carbonate layer. acs.org The process can be influenced by humidity, as the presence of water can facilitate the reaction. acs.org For rare earth hydroxides, the reaction is a key step in certain processing streams where carbonates are desired intermediates. google.com The temperature must be carefully controlled to facilitate the reaction without causing thermal decomposition of the resulting carbonate.

ParameterInfluence on ReactionResearch Finding
Temperature Affects reaction rate and product stability.Optimal temperature balances reaction kinetics with the prevention of product decomposition.
CO₂ Pressure A higher partial pressure of CO₂ can increase the reaction rate.The process is often dependent on the concentration of available CO₂ gas.
Precursor Morphology Higher surface area and porosity enhance the reaction.Nanostructured or fine-particled hydroxides exhibit faster carbonation due to more available reaction sites.
Humidity The presence of water can facilitate the dissolution-precipitation mechanism.Controlled humidity can be a critical factor in the carbonation of metal hydroxides. acs.org

Solid-State Conversion from Praseodymium Oxides

Solid-state conversion is another significant pathway for synthesizing praseodymium carbonate. This method involves the direct reaction of a praseodymium oxide, typically praseodymium(III) oxide (Pr₂O₃) or the more common praseodymium(III,IV) oxide (Pr₆O₁₁), with carbon dioxide at elevated temperatures. fuelcellmaterials.com This approach is fundamental in various high-temperature applications where metal oxides interact with CO₂. rsc.org

The reaction for the conversion of praseodymium(III) oxide is:

Pr₂O₃(s) + 3CO₂(g) → Pr₂(CO₃)₃(s)

When starting with Pr₆O₁₁, the reaction is more complex as it involves a change in the oxidation state of praseodymium. The conversion of oxides generally requires higher temperatures than the carbonation of hydroxides due to the greater stability of the oxide crystal lattice.

A patented method for producing rare earth carbonates involves reacting rare earth oxides in an aqueous slurry with supercritical carbon dioxide. google.com This technique demonstrates the feasibility of the conversion under specific conditions. For neodymium oxide (Nd₂O₃), a close relative of praseodymium oxide, experiments have shown that the presence of water significantly enhances the yield of carbonate when using supercritical CO₂. A reaction with solid Nd₂O₃ and supercritical CO₂ in the absence of water yielded only 4% carbonate, highlighting the importance of a medium for the reaction. google.com

Detailed research findings for the carbonation of rare earth oxides are summarized below:

PrecursorCarbonating AgentConditionsYield/ObservationSource
Neodymium(III) Oxide (Nd₂O₃)Supercritical CO₂ (in H₂O)2800 psi, 1 hr, 31°C+Significant carbonate yield google.com
Neodymium(III) Oxide (Nd₂O₃)Supercritical CO₂ (no H₂O)2800 psi, 1 hr, 31°C+4% google.com
Praseodymium Nitrate/Urea (forms oxide in situ)Combustion atmosphere≥ 500 °CPraseodymium carbonate begins to form at the expense of the oxide phase. researchgate.net

Crystallographic Investigations and Structural Elucidation

Single-Crystal X-ray Diffraction Analysis of Praseodymium Carbonate Phases

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that allows for the unambiguous determination of a crystal's three-dimensional structure. youtube.com In this method, a single crystal is mounted and rotated in a beam of X-rays, and the resulting diffraction pattern of spots is recorded by a detector. youtube.com The position and intensity of these spots provide the data needed to calculate the unit cell dimensions, space group, and the precise location of each atom within the crystal lattice. youtube.comyoutube.com

While detailed single-crystal studies on pure praseodymium(III) carbonate (Pr₂(CO₃)₃) are not extensively documented in the provided search results, significant insights can be drawn from related complex structures containing praseodymium and carbonate groups. A notable example is a praseodymium carbonate fluoroxybritholite, synthesized hydrothermally. nih.govacs.orgbbk.ac.uk This compound, with the chemical formula (Pr₃.₄₆Ca₁.₅₄)₅(Si₂.₈₅C₀.₁₅)₃O₁₂(O₀.₅₄F₀.₄₆), incorporates carbonate ions into an apatite-group structure. nih.govacs.org Analysis of single crystals of this material provides valuable information on the structural role of praseodymium and carbonate within a complex crystal lattice. nih.govacs.orgbbk.ac.uk

Table 1: Unit Cell Parameters for Selected Praseodymium-Containing Compounds

CompoundCrystal Systema (Å)b (Å)c (Å)α (°)β (°)γ (°)Source(s)
Praseodymium Bromide (PrBr₃)Orthorhombic4.328114.0039.988909090 wikipedia.org
Praseodymium Palladium Silicide (PrPdSi)Monoclinic10.7915.8417.8679092.0090 researchgate.net
Praseodymium Orthoscandate (PrScO₃)Orthorhombic5.7808.0255.608909090 researchgate.net
Precipitated Carbonate ApatiteHexagonal9.34469.34466.91999090120 nih.gov

The space group describes the symmetry of the crystal structure, including all translational, rotational, and reflectional symmetries. Identifying the correct space group is a critical step in solving a crystal structure. For instance, praseodymium bromide (PrBr₃) crystallizes in the orthorhombic space group Cmcm (No. 63). wikipedia.org In another example, praseodymium palladium silicide (PrPdSi) was determined to have the monoclinic space group P2₁/c. researchgate.net The analysis of single crystals allows for the precise determination of atomic coordinates, revealing bond lengths and angles. In the structure of the praseodymium carbonate fluoroxybritholite, it was shown that a planar carbonate group occupies the face of a vacant silica (B1680970) tetrahedron, which in turn modifies the Pr-O bond lengths. nih.govacs.org

Powder X-ray Diffraction Studies and Rietveld Refinement

Powder X-ray diffraction (pXRD) is a versatile technique used for identifying crystalline phases and determining unit cell dimensions from a finely ground, powdered sample. carleton.edu The sample contains a vast number of tiny, randomly oriented crystallites. When exposed to X-rays, every possible diffraction plane will be represented in the resulting diffraction pattern, which appears as a series of peaks at different diffraction angles (2θ). carleton.eduyoutube.com Each crystalline material has a unique pXRD pattern, which acts as a "fingerprint" for identification. carleton.eduspringernature.com

While pXRD provides less detailed information than SCXRD, it is crucial for analyzing materials that cannot be grown as large single crystals. youtube.com The data from a powder diffraction pattern can be analyzed using the Rietveld refinement method. This is a powerful computational technique that fits a calculated diffraction pattern from a theoretical crystal structure model to the experimental data. nih.govyoutube.com By minimizing the difference between the calculated and observed patterns, the Rietveld method can refine various structural parameters, including lattice parameters, atomic positions, and quantitative phase composition. nih.govspringernature.com

Studies on gadolinium/praseodymium co-doped ceria have utilized pXRD to analyze the structure of the resulting nanocrystalline materials. researchgate.net The as-synthesized precursors were identified as amorphous hydroxycarbonates, which transformed into the desired doped ceria phase after heat treatment. researchgate.net Similarly, Rietveld refinement has been successfully applied to neutron diffraction data of precipitated carbonate apatite to determine the precise location and orientation of carbonate ions within the apatite lattice. nih.gov

Examination of Praseodymium Coordination Environments

The coordination environment describes the arrangement of atoms or ligands directly bonded to a central metal ion. In praseodymium carbonate, this involves understanding how the carbonate anions (CO₃²⁻) bind to the praseodymium (Pr³⁺) centers and the resulting coordination number of the metal.

The carbonate ion is a versatile ligand that can coordinate to metal centers in several ways. In the context of lanthanide compounds, the carbonate anion typically binds through its oxygen atoms. In the praseodymium carbonate fluoroxybritholite structure, analysis showed that the planar carbonate group is located on the face of a T1 tetrahedron, substituting for a silicate (B1173343) group. nih.govacs.orgbbk.ac.uk This substitution is charge-balanced by the replacement of a quadrivalent silicon cation with a quadrivalent carbon cation, with a structural rearrangement of the surrounding oxygen atoms. nih.govacs.org The ability of ligands to adopt different binding modes is a known feature in coordination chemistry. nih.govrsc.org

The coordination number of a central atom is the number of atoms directly bonded to it. Praseodymium complexes are known to exhibit high coordination numbers. wikipedia.org In the crystal structure of praseodymium(III) bromide, the praseodymium ions are 9-coordinate, adopting a tricapped trigonal prismatic geometry with Pr-Br bond lengths of 3.05 Å and 3.13 Å. wikipedia.org In a different praseodymium complex, the coordination polyhedron around the praseodymium atom was described as a slightly distorted square antiprism, with the Pr³⁺ ion coordinated by eight oxygen atoms. researchgate.net The Pr-O distances in this complex ranged from 2.301(2) Å to 2.622(2) Å. researchgate.net In the praseodymium carbonate fluoroxybritholite, the praseodymium atoms occupy cationic sites coordinated by oxygen atoms. nih.govacs.org This modification of Pr-O bond lengths due to carbonate substitution can influence the material's optical properties. nih.govbbk.ac.uk

Structural Modifications through Ion Substitution Mechanisms

The apatite supergroup of minerals is characterized by the general formula A₁₀(TO₄)₆X₂, where the 'T' site is typically occupied by a tetrahedral anion like phosphate (B84403) (PO₄)³⁻ or silicate (SiO₄)⁴⁻. nih.gov Britholites are specific members of this group where lanthanide elements and silica are abundant. anu.edu.au Recent research has demonstrated the synthesis of a complex praseodymium salt within this family, a praseodymium carbonate fluoroxybritholite, which exhibits significant ionic substitution. anu.edu.auacs.org

In a hydrothermally synthesized solid solution between fluorbritholite (Ca₂Pr₃(SiO₄)₃F) and oxybritholite (CaPr₄(SiO₄)₃O), a notable substitution of carbonate for silicate occurs in the tetrahedral 'T' site. anu.edu.aubbk.ac.uk This process involves the replacement of a quadrivalent silicon cation (Si⁴⁺) by a quadrivalent carbon cation (C⁴⁺). anu.edu.au Single-crystal X-ray diffraction and density functional theory (DFT) have revealed that a planar carbonate group (CO₃) occupies one face of a silica tetrahedron that becomes vacant upon substitution. anu.edu.auacs.orgbbk.ac.uk This type of substitution, where the carbonate ion replaces the tetrahedral phosphate or silicate group, is known as B-type substitution. anu.edu.au

The charge neutrality of the crystal is maintained without the need for creating vacancies in the metal (A) sites, as the substitution is a direct one-for-one exchange between two quadrivalent cations. anu.edu.aubbk.ac.uk Structural refinement has determined the precise chemical formula of this praseodymium-bearing carbonate salt to be (Pr₃.₄₆Ca₁.₅₄)₅(Si₂.₈₅C₀.₁₅)₃O₁₂(O₀.₅₄F₀.₄₆), indicating that approximately 5% of the silicate groups are replaced by carbonate. anu.edu.aubbk.ac.uk

Table 1: Crystallographic Data for Praseodymium Carbonate Fluoroxybritholite. anu.edu.au
ParameterValue
Chemical Formula(Pr₃.₄₆Ca₁.₅₄)₅(Si₂.₈₅C₀.₁₅)₃O₁₂(O₀.₅₄F₀.₄₆)
Crystal SystemHexagonal
Space GroupP6₃/m
Unit Cell Parameter 'a'9.5588(4) Å
Unit Cell Parameter 'c'7.0097(4) Å

The substitution of a planar carbonate group for a tetrahedral silicate group fundamentally alters the local coordination environment within the crystal lattice, which in turn modifies the metal-oxygen bond lengths. acs.org This structural rearrangement directly impacts the Pr-O bond lengths in the praseodymium carbonate fluoroxybritholite, leading to a diversification of the lanthanide's coordination environment. anu.edu.auacs.org

The introduction of the smaller, planar carbonate ion into the larger tetrahedral site causes a significant local distortion. Evidence for this is seen in the elongation of the T-O(1) bond to 1.626 Å, compared to other T-O bonds in the structure (1.610 Å and 1.612 Å). anu.edu.aubbk.ac.uk This elongation accommodates the planar carbonate group on one face of the original tetrahedron. anu.edu.au Furthermore, the O-O distances within the face occupied by the carbonate group decrease significantly to 2.25 Å, a substantial contraction from the typical 2.54 Å to 2.67 Å range found in britholite silicate tetrahedra. anu.edu.au

These localized changes in the T-site geometry trigger corresponding adjustments in the surrounding M1 and M2 polyhedra where the praseodymium and calcium ions reside. anu.edu.au The M1 site, which is nearly equally populated by Pr³⁺ and Ca²⁺, has a mean M1-O bond length of 2.573 Å in the substituted structure. anu.edu.au The modification of the local geometry around the metal sites, including the Pr-O bond distances, is crucial as it influences the material's optical properties, leading to broader and more diverse optical emission wavelengths. anu.edu.auacs.org

Table 2: Selected Interatomic Distances in Carbonate-Substituted Britholite. anu.edu.au
BondDescriptionDistance (Å)
T-O(1)Elongated bond in the substituted tetrahedron1.626
T-OOther bonds in the tetrahedron1.610 - 1.612
M1-OAverage bond length in the M1 site (occupied by Pr/Ca)2.573
O-ODistance in carbonate triangle face (substituted site)2.25
O-OTypical distance in silicate tetrahedron face (unsubstituted)2.54 - 2.67

Thermal Decomposition Mechanisms and Kinetic Analysis of Praseodymium Carbonate

Multi-Stage Decomposition Pathways

The thermal breakdown of hydrated praseodymium carbonate in an air or inert atmosphere does not occur in a single step but follows a sequence of distinct transformations. This pathway includes the initial loss of water molecules, followed by the sequential removal of carbon dioxide through various intermediate phases before the final oxide is formed. mdpi.comresearchgate.net

Praseodymium carbonate is typically synthesized and exists as a hydrate, with praseodymium carbonate octahydrate (Pr₂(CO₃)₃·8H₂O) being a common form. The initial stage in its thermal decomposition is dehydration. xjxitu.com This process involves the endothermic removal of water of crystallization. For the octahydrate, a significant portion of this water is lost at relatively low temperatures; for instance, it has been reported to lose six of its eight water molecules when heated to 100°C. xjxitu.com

The general dehydration process can be represented as: Pr₂(CO₃)₃·nH₂O(s) → Pr₂(CO₃)₃(s) + nH₂O(g)

The dehydration can occur in single or multiple steps depending on the heating rate and atmosphere, leading to the formation of the anhydrous carbonate or lower-hydrate intermediates. mdpi.com The complete removal of all water molecules is a prerequisite for the subsequent decomposition of the carbonate itself.

Following complete dehydration, the anhydrous praseodymium carbonate begins to decompose with the loss of carbon dioxide. This does not directly yield the final praseodymium oxide but proceeds through the formation of stable intermediate compounds known as oxycarbonates. mdpi.comresearchgate.net

Studies on the decomposition of praseodymium precursors, such as the oxalate (B1200264), show a clear pathway that is analogous to the carbonate decomposition. The anhydrous carbonate first transforms into a monoclinic dioxycarbonate, Pr₂CO₅. nih.gov As the temperature increases, this intermediate further decomposes to form a more thermally stable hexagonal oxycarbonate, Pr₂O₂CO₃. nih.govresearchgate.net This latter compound is widely recognized as a key intermediate in the decomposition of various lanthanide carbonates and carboxylates. researchgate.netresearchgate.netresearchgate.net

The decomposition sequence can be summarized as:

Pr₂(CO₃)₃(s) → Pr₂CO₅(s) + 2CO₂(g)

Pr₂CO₅(s) → Pr₂O₂CO₃(s) + 2CO(g) (or other carbon-containing gases)

2Pr₂O₂CO₃(s) → Pr₄O₄(CO₃)₂(s) → ...

The exact nature and stability of these oxycarbonate intermediates are crucial as they influence the morphology and properties of the final oxide product. researchgate.net For example, the decomposition of neodymium carbonate, which is chemically similar to praseodymium carbonate, shows the formation of Nd₂O(CO₃)₂ and subsequently Nd₂O₂CO₃ at distinct temperature ranges. xjxitu.com

The final stage of the decomposition is the transformation of the last stable oxycarbonate intermediate, typically Pr₂O₂CO₃, into praseodymium oxide. The most common final product under an oxidizing atmosphere is the non-stoichiometric oxide Pr₆O₁₁, which has a cubic structure. researchgate.netnih.gov

3Pr₂O₂CO₃(s) + O₂(g) → Pr₆O₁₁(s) + 3CO₂(g)

The complete conversion to crystalline Pr₆O₁₁ typically occurs at temperatures around 750°C or higher. nih.gov The kinetics of this final step are dependent on factors such as heating rate, atmosphere, and the physical properties of the precursor. The formation of the final oxide represents the completion of the mass loss observed in thermogravimetric analysis. uji.es

Isothermal and Non-Isothermal Kinetic Studies

To quantify the rate and energetics of the decomposition process, kinetic studies are performed using thermogravimetric analysis (TGA). These can be conducted under non-isothermal conditions, where the sample is heated at a constant rate, or isothermal conditions, where the temperature is held constant. mpg.descielo.br Non-isothermal methods are widely used to determine the kinetic parameters for the multi-stage decomposition of materials like praseodymium carbonate. researchgate.netbath.ac.uk

The apparent activation energy (Ea) is the minimum energy required to initiate a chemical reaction and is a key parameter derived from kinetic studies. For solid-state reactions with multiple steps, model-free isoconversional methods such as the Flynn-Wall-Ozawa (FWO) or Kissinger-Akahira-Sunose (KAS) methods are commonly employed. researchgate.netncsu.edu These methods analyze TGA data from experiments run at multiple heating rates to calculate Ea as a function of the conversion degree, providing insight into the complexity of the reaction mechanism. bath.ac.uk

While specific kinetic data for praseodymium carbonate is scarce, studies on the analogous decomposition of praseodymium acetate (B1210297) provide illustrative values for the activation energies of the different stages, as shown in the table below.

Decomposition Step (Praseodymium Acetate Precursor)ProcessApparent Activation Energy (Ea) (kJ/mol)
Formation of PrO(CH₃COO)Intermediate Formation101
Decomposition of PrO(CH₃COO)Intermediate Decomposition135
Formation of Pr₂O₂CO₃ (I)Oxycarbonate Formation157
Transformation of Pr₂O₂CO₃ (II)Oxycarbonate Transformation165

Data derived from studies on praseodymium acetate decomposition, serving as an illustrative example for related compounds. researchgate.net

Alongside the activation energy, the pre-exponential factor (A) and the reaction order (n) are determined to fully describe the reaction kinetics. scielo.brijaem.net The pre-exponential factor, or frequency factor, relates to the frequency of collisions between molecules in the correct orientation to react. libretexts.org Its value can offer clues about the nature of the transition state and the complexity of the reaction.

The kinetic equation for a solid-state reaction is often expressed as: dα/dt = A * exp(-Ea/RT) * f(α) where f(α) is the reaction model, often simplified as (1-α)ⁿ for an n-th order reaction. scielo.br

The kinetic parameters are typically determined together using various model-fitting or model-free methods. mpg.de The reaction order helps to define the mathematical model that best describes the reaction pathway. Many solid-state decomposition reactions can be described by first-order kinetics (n=1). scielo.br

Kinetic ParameterDescriptionTypical Method of Determination
Apparent Activation Energy (Ea)The minimum energy barrier for the reaction to occur.Isoconversional methods (e.g., FWO, KAS) from non-isothermal TGA. researchgate.net
Pre-exponential Factor (A)Represents the frequency of effective collisions. libretexts.orgacs.orgCalculated from the Arrhenius plot once Ea is known.
Reaction Order (n)Describes the dependence of the reaction rate on the amount of reactant.Model-fitting methods, Coats-Redfern method. scielo.br

Mechanistic Models of Decomposition Reactions

The thermal decomposition of a solid material like praseodymium carbonate is a complex process that involves the breaking of chemical bonds and the formation of new solid and gaseous products. The mechanism of such reactions can often be described by mathematical models that fall into several categories, with diffusion-controlled processes and nucleation and growth phenomena being particularly relevant.

Diffusion-Controlled Processes

In some solid-state reactions, the rate of decomposition is limited by the diffusion of reactants or products through the solid lattice or a product layer. While nucleation and growth models are more commonly cited for the decomposition of rare earth carbonates, a diffusion-controlled step can become significant, particularly at higher temperatures.

Research on the decomposition of mixed rare earth concentrates containing bastnaesite, a rare earth fluocarbonate mineral, has indicated that at elevated temperatures, the process can be controlled by diffusion. researchgate.net In such a scenario, the reaction rate is governed by the transport of gaseous products, like carbon dioxide, away from the reaction interface. The activation energy for this diffusion-controlled step is typically lower than that for the initial chemical reaction. For instance, in one study, the activation energy for the high-temperature diffusion-controlled step was found to be 8.5 kJ/mol. researchgate.net This suggests that once the initial decomposition has occurred, the subsequent removal of CO₂ from the porous oxide product layer becomes the rate-limiting factor.

Models describing diffusion-controlled reactions often follow parabolic or other laws where the reaction rate decreases as the thickness of the product layer increases, impeding further diffusion.

Nucleation and Growth Phenomena

The decomposition of many solid materials, including praseodymium carbonate, is often best described by nucleation and growth models. These models posit that the reaction begins at specific, energetically favorable sites within the crystal lattice, known as nuclei. Once these nuclei form, they grow, and the reaction proceeds at the interface between the reacted and unreacted material.

The Avrami-Erofeev model is a prominent nucleation and growth model that has been successfully applied to the thermal decomposition of rare earth carbonates. Current time information in Vancouver, CA. This model considers the random formation of nuclei and their subsequent growth. The general form of the Avram-Erofeev equation is:

-ln(1-α) = (kt)^m

where:

α is the fraction of material reacted

k is the rate constant

t is time

m is the Avrami exponent, which relates to the nucleation mechanism and the dimensionality of growth.

A study on the thermal decomposition of a mixed rare earth concentrate found that the A2 model, a specific case of the Avrami-Erofeev equation where m=2, best described the kinetics. Current time information in Vancouver, CA. This suggests a two-dimensional growth of nuclei. The activation energy for this process was calculated to be in the range of 152.81 to 190 kJ/mol. Current time information in Vancouver, CA. This higher activation energy, compared to the diffusion-controlled step, is characteristic of the energy required to break the chemical bonds in the praseodymium carbonate structure.

The following table summarizes the kinetic parameters obtained for the decomposition of a rare earth concentrate following the Avrami-Erofeev model.

Kinetic ModelActivation Energy (Ea)Pre-exponential Factor (A)
Avrami-Erofeev (A2)152.81 - 190 kJ/molNot Specified

Influence of Gaseous Atmospheres on Decomposition Behavior

The gaseous atmosphere surrounding the praseodymium carbonate during thermal decomposition has a profound impact on the reaction pathway, the intermediate products formed, and the final oxide's properties. The presence of reactive gases like oxygen or inert gases like nitrogen or argon, as well as the partial pressure of the product gas (carbon dioxide), can significantly alter the decomposition temperatures and the stoichiometry of the resulting praseodymium oxide.

The decomposition of praseodymium carbonate generally proceeds through the formation of an intermediate oxycarbonate, Pr₂O₂CO₃, before finally yielding praseodymium oxide. However, the exact nature of the final oxide is highly dependent on the atmosphere.

In an oxidizing atmosphere , such as air or pure oxygen, the final decomposition product is typically the non-stoichiometric oxide Pr₆O₁₁. uji.es The presence of oxygen facilitates the formation of this higher oxide.

In an inert atmosphere , such as nitrogen or argon, the decomposition tends to favor the formation of Pr₂O₃. uji.es The absence of external oxygen prevents the formation of the higher oxidation state praseodymium oxide.

The partial pressure of **carbon dioxide (CO₂) **, a product of the decomposition, also plays a critical role. According to Le Chatelier's principle, increasing the partial pressure of CO₂ in the surrounding atmosphere will shift the equilibrium of the decomposition reaction, thereby increasing the temperature required for decomposition to occur. Studies on other metal carbonates have shown that increasing the CO₂ partial pressure leads to a significant increase in the onset temperature of decomposition. This effect is crucial for controlling the decomposition process and ensuring the complete conversion to the desired oxide.

The table below provides a qualitative summary of the influence of different gaseous atmospheres on the thermal decomposition of praseodymium carbonate.

Gaseous AtmosphereIntermediate Product(s)Final ProductGeneral Effect on Decomposition Temperature
Air / OxygenPr₂O₂CO₃Pr₆O₁₁---
Nitrogen / Argon (Inert)Pr₂O₂CO₃Pr₂O₃---
Carbon Dioxide (CO₂)Pr₂O₂CO₃VariesIncreases decomposition temperature

Advanced Spectroscopic Characterization of Praseodymium Carbonate

Infrared (IR) Spectroscopy for Vibrational Mode Analysis

Carbonate Group Vibrations and Coordination

The vibrational spectrum of a carbonate mineral is characterized by the internal modes of the carbonate ion (CO₃²⁻) and the lattice modes involving vibrations of the cation against the carbonate group. ucf.edumdpi.com The fundamental internal vibrational modes for the CO₃²⁻ ion are: the symmetric stretch (ν₁), the out-of-plane bend (ν₂), the asymmetric stretch (ν₃), and the in-plane bend (ν₄). msaweb.org

In studies of praseodymium carbonate and its thermal decomposition, absorption bands corresponding to carbonate groups are prominently observed in the region of 1300–1500 cm⁻¹. researchgate.net The position and splitting of these bands are sensitive to the coordination environment and the crystal structure. For instance, in calcite-group carbonates, the asymmetric stretching mode (ν₃) typically appears near 1425 cm⁻¹, the out-of-plane bending mode (ν₂) at approximately 875 cm⁻¹, and the in-plane bending mode (ν₄) around 712 cm⁻¹. mdpi.com The frequencies of these vibrations are influenced by the mass and ionic radius of the cation, with shifts in band positions correlating to these properties. msaweb.org The far-infrared region (below 600 cm⁻¹) contains information on lattice vibrations, which are unique to a specific crystal structure and can serve as a fingerprint for different carbonate minerals. ucf.edu

Vibrational ModeTypical Wavenumber Range (cm⁻¹)Description
ν₃ (Asymmetric Stretch)~1420 - 1500Stretching of C-O bonds, often a strong and broad absorption.
ν₁ (Symmetric Stretch)~1050 - 1100Symmetric stretching of C-O bonds, IR-inactive in D₃h symmetry but can become active with lower symmetry.
ν₂ (Out-of-Plane Bend)~850 - 880Bending of the O-C-O angle out of the plane of the ion.
ν₄ (In-Plane Bend)~700 - 720Bending of the O-C-O angle within the plane of the ion.

Hydration-Related Absorptions

Hydrated forms of praseodymium carbonate, such as Pr₂(CO₃)₃·xH₂O, exhibit additional absorption bands related to the vibrational modes of water molecules. researchgate.net The presence of water of hydration gives rise to a broad absorption band in the high-frequency region of the spectrum, typically between 3000 and 3600 cm⁻¹, which is attributed to the O-H stretching vibrations of the water molecules. nih.gov A study on the thermal decomposition of hydrated praseodymium carbonate identified bands for hydroxide (B78521) groups at approximately 3600 cm⁻¹. researchgate.net

Additionally, a bending mode for water (the H-O-H scissoring vibration) is expected to appear in the 1600–1700 cm⁻¹ region. nih.gov The presence and characteristics of these hydration-related bands are crucial for confirming the hydrated nature of the compound and studying dehydration processes. The interaction of water molecules with the praseodymium cation and the carbonate anion can also influence the positions and shapes of the carbonate vibrational bands. researchgate.net

Electronic Absorption and Luminescence Spectroscopy

Electronic spectroscopy probes the transitions between electronic energy levels within the Pr³⁺ ion. These f-f transitions, though formally forbidden, are observed due to crystal field effects and give praseodymium compounds their characteristic optical properties.

UV-Vis-NIR Spectral Analysis for Electronic Transitions

The UV-Vis-NIR absorption spectrum of praseodymium carbonate is dominated by the intra-configurational 4f-4f transitions of the Pr³⁺ ion. These transitions arise from the ground state, ³H₄, to various excited states. While a spectrum specific to praseodymium carbonate is not detailed in the provided literature, the transitions are characteristic of the Pr³⁺ ion across different chemical environments. acs.orgarxiv.org

The interpretation of the absorption spectrum involves assigning the observed bands to specific electronic transitions. For example, excitation from the ³H₄ ground state to the ³P₂, ³P₁, and ³P₀ levels typically occurs in the blue region of the spectrum, around 445 nm, 469 nm, and 482 nm, respectively. acs.org Transitions to other levels such as ¹D₂ occur at lower energies. The exact energy and intensity of these absorption bands are sensitive to the local symmetry and the nature of the ligands—in this case, carbonate ions and any coordinated water molecules.

Excited StateOriginating StateApproximate Wavelength (nm)Spectral Region
³P₂³H₄~445Blue
³P₁³H₄~469Blue
³P₀³H₄~482Blue
¹D₂³H₄~590Yellow-Orange
¹G₄³H₄~1010Near-Infrared (NIR)
³F₄, ³F₃³H₄~1400 - 1600Near-Infrared (NIR)

Luminescence Properties and Emission Wavelength Diversification

The Pr³⁺ ion is notable for its ability to emit light from multiple excited states, primarily the ³P₀ and ¹D₂ levels, leading to a rich emission spectrum spanning the visible and near-infrared regions. tripod.comresearchgate.net The relative intensity of emission from these levels depends on the host material and the efficiency of non-radiative decay pathways. tripod.com

Upon excitation, typically into the higher 4f levels or the 4f5d band, the Pr³⁺ ion relaxes non-radiatively to the ³P₀ and ¹D₂ states, from which luminescence occurs. Radiative transitions from the ³P₀ level result in emission in the blue, green, and red regions of the spectrum. acs.org The ¹D₂ state gives rise to a prominent red emission. researchgate.netmdpi.com This diversification of emission wavelengths makes praseodymium-containing materials interesting for applications in lighting and displays. For instance, reddish luminescence is observed in praseodymium-containing britholites under 447 nm excitation, with emission bands at 490, 531, 600, 610, and 650 nm, among others. nih.gov The presence of O-H groups from water molecules in hydrated praseodymium carbonate can quench the luminescence through non-radiative relaxation processes. mdpi.com

TransitionApproximate Emission Wavelength (nm)Color
³P₀ → ³H₄~486 - 490Blue-Green
³P₁ → ³H₅~525Green
¹D₂ → ³H₄~600 - 610Orange-Red
³P₀ → ³H₆~610 - 618Red
³P₀ → ³F₂~640 - 650Red
¹D₂ → ³F₄~1025 - 1060Near-Infrared (NIR)
Note: The exact emission wavelengths can vary depending on the host matrix. The transitions listed are commonly observed for Pr³⁺ in various compounds. acs.orgresearchgate.netmdpi.com

Electron Paramagnetic Resonance (EPR) Spectroscopy

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique that detects species with unpaired electrons. libretexts.org Praseodymium(III) carbonate contains the Pr³⁺ ion, which has a 4f² electron configuration. With two unpaired electrons, the ion is paramagnetic and therefore, in principle, EPR active. nih.gov

The Pr³⁺ ion is a "non-Kramers" ion because it has an even number of electrons. For such ions, EPR transitions are typically only allowed in environments with low symmetry that lift the degeneracy of the electronic ground state. Furthermore, Pr³⁺ often exhibits very fast spin-lattice relaxation, which can broaden the EPR signal beyond detection at all but very low (liquid helium) temperatures. nih.gov

While specific EPR studies on praseodymium carbonate were not found in the provided search results, data from other Pr³⁺-containing materials show very broad spectra that extend over a wide range of magnetic fields. nih.gov In contrast, the Pr⁴⁺ ion (4f¹ configuration) is a Kramers ion and gives a more readily observable EPR spectrum, characterized by a g-value and a large hyperfine interaction with the ¹⁴¹Pr nucleus (I=5/2). researchgate.net An EPR study of praseodymium carbonate would provide valuable information on the electronic ground state of the Pr³⁺ ion and the symmetry of the metal site, but would likely require cryogenic temperatures for successful measurement.

Advanced Microanalytical Techniques for Elemental Composition and Distribution

The comprehensive understanding of praseodymium carbonate, scientifically known as carbonic acid, praseodymium salt, necessitates a detailed analysis of its elemental composition and the spatial distribution of its constituent elements. Advanced microanalytical techniques are indispensable for these investigations, providing insights into the material's purity, stoichiometry, and homogeneity at the micro- and nanoscale. These methods are crucial for quality control in synthesis processes and for understanding the material's properties and potential applications.

Recent research has employed a suite of sophisticated techniques to probe the elemental makeup of praseodymium-containing materials, including praseodymium carbonate and its derivatives. These methods allow for both qualitative and quantitative assessments of elemental presence and distribution.

One of the key techniques utilized is electron probe microanalysis (EPMA) . In a study on a praseodymium carbonate fluoroxybritholite, a complex silicate (B1173343) mineral containing carbonate groups, a field-emission JEOL 8530F Plus electron probe microanalyzer was used for quantitative chemical analysis. acs.org This technique provides highly accurate compositional data from a very small sample area.

Scanning Electron Microscopy with Energy Dispersive X-ray Spectroscopy (SEM-EDX) is another powerful tool for characterizing the elemental composition of praseodymium compounds. researchgate.netmpie.de SEM provides high-resolution images of the sample's surface morphology, while the integrated EDX detector analyzes the X-rays emitted from the sample when bombarded by the electron beam. researchgate.netmpie.de Each element emits X-rays at characteristic energies, allowing for the identification and quantification of the elements present in the analyzed volume. This technique is particularly useful for mapping the distribution of praseodymium, carbon, and oxygen within the carbonate matrix.

In studies of praseodymium-based coatings, EDX analysis has been used to detect the presence of praseodymium in specific areas, confirming its migration and deposition. researchgate.net While these studies focused on corrosion-inhibiting coatings derived from praseodymium oxides, the principles of SEM-EDX are directly applicable to the analysis of pure praseodymium carbonate to assess its elemental homogeneity.

Transmission Electron Microscopy (TEM) coupled with analytical techniques like Electron Energy-Loss Spectroscopy (EELS) offers even higher spatial resolution for elemental and chemical analysis. mpie.denih.gov EELS analyzes the energy loss of electrons as they pass through a thin sample, providing information about the elemental composition, chemical bonding, and electronic properties of the material at the nanoscale. nih.goveels.inforesearchgate.net While specific EELS studies dedicated solely to praseodymium carbonate are not extensively documented, the technique is widely used for the characterization of rare-earth-containing nanomaterials. mpie.deeels.info

The following tables provide an overview of the elemental composition of praseodymium carbonate and the typical analytical techniques used for its characterization.

Table 1: Elemental Composition of Anhydrous Praseodymium Carbonate (Pr₂(CO₃)₃)

ElementSymbolAtomic NumberAtomic Weight ( g/mol )Percentage by Mass
PraseodymiumPr59140.9161.02%
CarbonC612.017.80%
OxygenO816.0031.18%

Table 2: Advanced Microanalytical Techniques for Praseodymium Carbonate

TechniqueAbbreviationInformation ObtainedTypical Application
Electron Probe MicroanalysisEPMAQuantitative elemental compositionPrecise determination of elemental ratios in micro-sized grains. acs.org
Scanning Electron Microscopy - Energy Dispersive X-ray SpectroscopySEM-EDXSurface morphology and elemental mapping/quantificationVisualizing the distribution of Pr, C, and O; assessing elemental homogeneity. researchgate.netmpie.de
Transmission Electron Microscopy - Electron Energy-Loss SpectroscopyTEM-EELSNanoscale elemental composition, chemical bonding, and electronic structureHigh-resolution elemental mapping and analysis of chemical states. mpie.denih.goveels.info

Detailed Research Findings

Research on a hydrothermally synthesized apatite-group praseodymium carbonate fluoroxybritholite demonstrated the capability of EPMA to determine a complex chemical formula. The refined formula from the analysis was Ca₄Pr₆C₃Si₃O₂₄F₂. nih.gov This highlights the power of microanalytical techniques in characterizing novel and complex materials containing praseodymium carbonate.

In the context of materials science, studies on praseodymium-doped oxides have utilized SEM and EDX to determine the distribution of different elements. mpie.de These investigations aim to correlate the chemical composition with the material's functional properties, a methodology that is directly transferable to the study of praseodymium carbonate. mpie.de For instance, EDX analysis in conjunction with SEM can reveal whether the carbonate is present as a discrete phase or is uniformly distributed within a composite material.

While direct, in-depth publications focusing exclusively on the advanced microanalytical characterization of pure praseodymium carbonate are limited, the established capabilities of techniques like EPMA, SEM-EDX, and TEM-EELS in analyzing related and more complex praseodymium-containing compounds provide a clear framework for the rigorous elemental analysis of this specific salt. acs.orgresearchgate.netmpie.de

Computational Chemistry Approaches to Praseodymium Carbonate Systems

Density Functional Theory (DFT) for Electronic Structure Elucidation

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. nih.gov It is particularly effective for solid-state systems like praseodymium carbonate, providing a balance between accuracy and computational cost. DFT calculations are instrumental in understanding the electronic behavior that governs the material's macroscopic properties. Methodologies such as the ensemble density functional theory (EDFT) and approximations like the Local Density Approximation (LDA) and Generalized Gradient Approximation (GGA) are employed to model these complex systems. nih.govmdpi.com To account for the strong electron-electron interactions in the f-orbitals of praseodymium, corrections like the self-interaction corrected (SIC) local-spin-density (LSD) approximation may be applied. uantwerpen.be

A fundamental quantity that can be calculated using DFT is the ground state energy of a system, which corresponds to its total energy at absolute zero temperature. This calculation is crucial for determining the stability of a particular crystal structure. For instance, in a complex praseodymium carbonate fluoroxybritholite system, DFT calculations were used to determine the final energy of the optimized crystal structure. nih.gov The energy minimization procedure resulted in a final energy of -24805.38262 eV per cell, providing a quantitative measure of the system's stability after structural relaxation. nih.gov

Table 1: Calculated Ground State Energy for a Praseodymium Carbonate System

Parameter Value
Final Energy (E) -24805.38262 eV/cell
Final Free Energy (F) -24805.53929 eV/cell

Data derived from a study on praseodymium carbonate fluoroxybritholite. nih.gov

The band gap is a critical electronic property that determines the optical and electrical characteristics of a material, defining whether it behaves as a conductor, semiconductor, or insulator. While direct DFT predictions for pure praseodymium carbonate are not widely documented in the reviewed literature, studies on related praseodymium oxides (PrO₂) offer insight into the electronic structure. For single crystalline cubic PrO₂ layers, the band gap is reported to be approximately 2.7 eV. researchgate.net Analysis of different praseodymium oxide phases indicates that the band gaps are influenced by stoichiometry and crystal structure, with variations in the range of about 100 meV. researchgate.net These findings suggest that the incorporation of carbonate ions into a praseodymium oxide lattice would likely modify the electronic structure and, consequently, the band gap.

Theoretical Modeling of Structural Properties

Geometry optimization is a computational process used to find the lowest energy arrangement of atoms in a unit cell. This process, also known as atomistic relaxation, allows researchers to predict the stable structure of a material. In the study of a praseodymium carbonate-containing britholite, DFT-based geometry optimization was performed to refine the crystal structure. nih.gov The optimization revealed a reduction in symmetry from the P6₃/m space group to Pm and a significant decrease in the unit cell volume from 554 ų to 509 ų. nih.gov This structural change highlights the influence of carbonate incorporation on the crystal lattice.

The local coordination environment and the specific lengths of bonds between atoms are critical details that influence a material's properties. Computational models can predict these features with high accuracy. DFT calculations have shown that the substitution of silicate (B1173343) groups with carbonate groups in apatite-like structures modifies the Praseodymium-Oxygen (Pr-O) bond lengths. nih.govresearchgate.net In studies of other praseodymium-containing oxides, multiple distinct Pr-O bond lengths have been identified, suggesting a complex local environment. rsc.org For example, analysis of Y₁₋ₓPrₓBa₂Cu₃O₇ showed most Pr-O distances at 2.45 Å, with a significant fraction having a shorter bond length of approximately 2.27 Å. In a praseodymium carbonate fluoroxybritholite, DFT models showed that full occupancy of a tetrahedral site by a carbonate group leads to a decrease in O-O contact lengths to 2.25 Å and local changes in the coordination of the Pr³⁺ ion. nih.gov

Table 2: Predicted Praseodymium-Oxygen (Pr-O) Bond Distances in Various Systems

System Pr-O Bond Length (Å) Computational Method/Note
Y₁₋ₓPrₓBa₂Cu₃O₇ 2.45 XAFS Data Analysis
Y₁₋ₓPrₓBa₂Cu₃O₇ 2.27 ± 0.03 XAFS Data Analysis (shorter bond component)
Pr₂O₃ 2.33 - 2.66 Diffraction Results
Praseodymium Carbonate Fluoroxybritholite Not specified, but modification noted DFT

This table compiles data from various praseodymium-containing compounds to illustrate typical bond lengths. rsc.org

Simulation of Reaction Mechanisms and Energy Barriers

Understanding the chemical reactions a material can undergo, such as decomposition or phase transitions, is crucial for determining its stability and potential applications. Computational simulations can map out the pathways of these reactions and calculate the energy barriers that must be overcome for them to occur. researchgate.net

While detailed DFT studies on the reaction mechanisms of pure praseodymium carbonate are not extensively available, research on its thermal decomposition confirms that it transforms into oxides at elevated temperatures. The simulation of such processes would involve identifying intermediate structures and transition states. Methodologically, DFT calculations are used to investigate the decomposition of other carbonate compounds, such as ethylene (B1197577) carbonate, by mapping reaction paths and their associated energy barriers. For example, studies on the decomposition of other metal-organic precursors use DFT to calculate activation barriers for unimolecular decomposition pathways. rsc.org

The simulation of reaction kinetics for a system like praseodymium carbonate would involve calculating the free energy surface along a defined reaction coordinate. researchgate.net This approach can reveal the relative stability of reactants, products, and transition states, providing crucial data on the reaction rate. Future computational work could apply these well-established methods to elucidate the specific mechanisms of praseodymium carbonate formation and decomposition, including the role of intermediates and the calculation of activation energy barriers for each step.

Advanced Correlated Electron Approaches (e.g., DFT+U, XMS-PDFT)

Standard DFT methods can sometimes fail to accurately describe the electronic structure of lanthanide compounds due to the strongly correlated and localized nature of the 4f electrons. researchgate.netnih.gov To overcome these limitations, advanced computational approaches such as DFT+U (DFT with a Hubbard U correction) and Extended Multi-State Pair-Density Functional Theory (XMS-PDFT) are employed. rsc.orgrsc.org

The 4f electrons of praseodymium are shielded by outer electron shells, leading to weak interactions with the ligand environment but strong on-site Coulomb repulsion. escholarship.orgsmu.edu This strong correlation is a defining feature that governs the electronic and magnetic properties of praseodymium materials. bohrium.com Standard DFT functionals can incorrectly delocalize these 4f electrons, leading to inaccurate predictions.

The DFT+U method addresses this by adding a Hubbard U term, which is an on-site Coulombic and exchange interaction correction. researchgate.net This term penalizes the fractional occupation of the f-orbitals, effectively enforcing their localization and providing a more accurate description of the electronic structure. rsc.org In computational studies of Pr-doped ceria, for example, applying the DFT+U method was essential to correctly model the contribution of Pr 4f-electrons to the oxygen vacancy formation energy. researchgate.net The degree of localization can be tuned by adjusting the Hubbard U parameter, allowing researchers to study its impact on material properties like chemical expansion. rsc.org

The redox chemistry of praseodymium can be particularly complex, sometimes involving unusual oxidation states like +4 or even +5, which challenge simple electronic descriptions. rsc.orgbohrium.combioengineer.org In these high-valent states, the electronic ground state is often not a single, simple configuration but a mixture of several configurations—a so-called multiconfigurational ground state. chemrxiv.orgresearchgate.net This arises from the near-energetic degeneracy of different electron configurations (e.g., Pr⁴⁺ (4f¹) and ligand-to-metal charge-transfer states). rsc.orgresearchgate.net

Modeling such systems requires advanced multireference methods. XMS-PDFT is one such approach that has been successfully used to study the redox chemistry and electronic spectra of praseodymium complexes. rsc.orgresearchgate.net XMS-PDFT calculations begin with a set of reference wave functions from a method like CASSCF (Complete Active Space Self-Consistent Field) and then apply a density functional to account for the remaining electron correlation. umn.edu This approach correctly identified a multiconfigurational ground state for a tetravalent praseodymium complex. rsc.org Similarly, for a landmark complex featuring praseodymium in the formal +5 oxidation state, a combination of DFT and multireference wavefunction-based methods was necessary to characterize its highly multiconfigurational singlet ground state. bohrium.comchemrxiv.org

Table 2: Advanced Computational Methods for Praseodymium Systems

MethodApplicationKey Insight
DFT+U Modeling Pr-doped oxidesCorrectly treats the localization of 4f electrons, improving the calculation of defect formation energies. researchgate.netrsc.org
XMS-PDFT Modeling redox chemistry of a Pr⁴⁺ complexValidated experimental findings and implicated a multiconfigurational ground state. rsc.orgresearchgate.net
Multireference Wavefunction Methods Characterizing a Pr⁵⁺ complexIndicated a highly multiconfigurational singlet ground state driven by an inverted ligand field. bohrium.comchemrxiv.org
DMFT (Dynamical Mean-Field Theory) Studying pressure-induced volume collapse in Pr metalAccurately treated electron correlation across the 4f localization-delocalization transition. bohrium.com

Research Frontiers in Praseodymium Carbonate Based Materials

Catalysis and Catalyst Precursors in Chemical Transformations

Praseodymium carbonate is a key intermediate in the production of catalytically active materials, particularly praseodymium oxides, which exhibit valuable properties for various chemical reactions. aemree.comresearchgate.net The carbonate is readily converted into oxides through calcination, and its decomposition pathway can influence the final properties of the catalyst. americanelements.comguidechem.com

Heterogeneous Catalysis Investigations

In heterogeneous catalysis, praseodymium carbonate is primarily used as a precursor to synthesize praseodymium oxides (e.g., Pr₆O₁₁) or to create praseodymium-doped catalysts. researchgate.net The addition of praseodymium has been shown to enhance catalytic performance in several high-temperature applications.

For instance, in the photothermal conversion of CO₂, a novel catalyst composed of atomically dispersed praseodymium-modified ceria loaded with nickel (Ni/Pr-CeO₂) has demonstrated high efficiency. acs.org The praseodymium modification significantly boosts the adsorption of CO₂ and promotes the formation of carbonate intermediates on the catalyst's surface. acs.org This catalyst showed remarkable stability, with no deactivation over 110 hours of operation. acs.org Research indicates that the Ni₁/Pr₅-CeO₂ catalyst exhibits a stronger activation ability for both methane (B114726) (CH₄) and CO₂ compared to its unmodified counterpart. acs.org

Similarly, praseodymium is used to improve catalysts for the water-gas shift reaction and CO oxidation. Praseodymium oxide is noted for having the highest oxygen mobility among rare earth oxides, a property that is highly beneficial in heterogeneous catalysis. researchgate.net The thermal decomposition of precursors like praseodymium oxalate (B1200264) can lead to different oxide phases, such as Pr₂O₃ or PrO₁.₈₃₃, depending on the atmosphere (e.g., H₂, O₂, N₂). rsc.org These resulting oxides show different catalytic functionalities; for example, Pr₂O₃ acts as a selective dehydration catalyst, while PrO₁.₈₃₃ functions as a dual dehydration/dehydrogenation catalyst for propan-2-ol decomposition. rsc.org

Catalyst SystemReactionKey FindingReference
Ni/Pr-CeO₂Photothermal CO₂ ConversionPraseodymium modification enhances CO₂ adsorption and promotes the formation of carbonate intermediates, boosting syngas yield at lower temperatures. acs.org
Pr₂O₃ (from precursor)Propan-2-ol DecompositionActs as a selective dehydration catalyst at 275 °C, converting propan-2-ol primarily into propene (~80%). rsc.org
PrO₁.₈₃₃ (from precursor)Propan-2-ol DecompositionFunctions as a dual dehydration/dehydrogenation catalyst. rsc.org
Praseodymium Tungstate (PrW/3D-PBC)Electrochemical detection of FurazolidoneThe material serves as an efficient electrocatalyst, demonstrating high sensitivity. nih.gov

Application in Organic Synthesis Reactions

Praseodymium carbonate derivatives have found specific applications as oxidants in organic synthesis. A notable example is the preparation of flaky peroxygen praseodymium carbonate, which acts as a solid active oxidant. guidechem.com In this role, it is used for reactions like the epoxidation of olefins and the oxidation of ketones. guidechem.com The catalyst, synthesized from peroxycarbonate, utilizes the unique electronic structure of praseodymium to form active peroxygen species. These species then transfer oxygen to the organic substrates, enabling the selective synthesis of compounds like cyclo-oxides. guidechem.com

Optical Materials Development

Praseodymium carbonate is a foundational material for producing optical components, including specialized glasses, ceramics, and phosphors. gzwfen.commsesupplies.com It serves as the raw material for praseodymium oxide, which is used as a bright yellow pigment in glass and ceramics due to its optimal reflectance at 560 nm. msesupplies.com

Tailoring Optical Emission Spectra

Research has demonstrated that the incorporation of carbonate groups directly into the crystal lattice of host materials can tailor their optical properties. In a study on synthetic praseodymium carbonate fluoroxybritholite, an apatite-group mineral, it was shown that substituting planar carbonate groups for tetrahedral silicate (B1173343) groups modifies the local coordination environment of the Pr³⁺ ions. nih.gov This structural modification alters the Pr-O bond lengths, which in turn diversifies the optical emission wavelengths, leading to a widening of the spectral emission bands. nih.gov

The luminescence spectra of these synthetic britholite crystals show distinct bands that vary with the concentration of carbonate groups. Crystals with lower carbonate content exhibit well-resolved luminescence bands, while higher concentrations lead to broader emissions. nih.gov This ability to tune the emission spectrum through carbonate substitution opens avenues for developing new phosphors and optical materials.

Enhanced Fluorescence and Luminescence Studies

The fluorescence and luminescence of praseodymium-containing materials are of significant interest for applications in lasers, optical amplifiers, and lighting. nih.gov Praseodymium(III) ions exhibit a rich emission spectrum, with multiple energy levels that can be activated. mdpi.com

Studies on praseodymium-doped materials reveal characteristic emission bands. For instance, in praseodymium carbonate fluoroxybritholite, excitation at 447 nm results in a strong red luminescence. nih.gov The emission spectrum shows several bands corresponding to intraconfigurational 4f-4f transitions in Pr³⁺ ions, with notable peaks around 600 nm and 610 nm. nih.gov The shape and intensity of these bands are directly influenced by the local concentration of carbonate groups. nih.gov

In other host materials, the luminescence of Pr³⁺ can be observed from two different excited states, ³P₀ and ¹D₂, resulting in multiple emission peaks across the visible and near-infrared regions. capes.gov.brmarketresearchintellect.com The specific transitions and their intensities are highly dependent on the "antenna" ligands or the host matrix, which transfer energy efficiently to the central Pr³⁺ ion. capes.gov.br

Material/SystemExcitation Wavelength (nm)Observed Emission Bands (nm)Associated TransitionsReference
Praseodymium Carbonate Fluoroxybritholite266305, 3255d–4f transitions nih.gov
Praseodymium Carbonate Fluoroxybritholite447490, 531, 600, 610, 650, 686, 709, 7271I₆/³P₀ → various, ¹D₂ → ³H₄ nih.gov
Pr(III)-β-diketonate Complexes~330-350~596, 610, 618, 625-635¹D₂ → ³H₄, ³P₀ → ³H₆, ³P₀ → ³F₂ capes.gov.br

Electronic and Magnetic Materials Research

Praseodymium carbonate is a vital starting component for producing praseodymium metal and its alloys, which are critical for modern electronic and magnetic applications. gzwfen.comalfachemic.com The carbonate is converted to other forms, such as oxides or chlorides, which are then reduced to produce the metal. aemree.comstanfordmaterials.com

One of the most significant applications is in the creation of high-performance permanent magnets. edge-techind.com Praseodymium is a key ingredient, often alloyed with neodymium, iron, and boron, to create NdPrFeB magnets. edge-techind.com These magnets are among the strongest commercially available and are indispensable in technologies that require powerful, compact magnetic fields, such as electric vehicle motors, wind turbine generators, and computer hard drives. alfachemic.comedge-techind.com Praseodymium carbonate's role as a precursor makes it fundamental to the supply chain for these green technologies. alfachemic.com

In its elemental form, praseodymium is paramagnetic at temperatures above 1 K. americanelements.com Its unique magnetic and electrical properties are harnessed in various alloys. For example, alloys of praseodymium with magnesium produce high-strength, lightweight metals used in aircraft engines. Research also explores praseodymium-doped ceramics as potential electrolytes in solid oxide fuel cells, highlighting its contribution to advancing cleaner energy production. edge-techind.com

Derived Material/AlloyApplicationKey Property/FunctionReference
Praseodymium MetalAlloying agent for permanent magnetsEnhances magnetic strength and durability in NdFeB magnets. edge-techind.com
NdPrFeB MagnetsElectric motors, wind turbines, electronicsExceptionally strong permanent magnets resistant to demagnetization. alfachemic.comedge-techind.com
Pr-Mg AlloysAircraft enginesHigh-strength, lightweight, and corrosion-resistant.
Praseodymium-doped CeramicsSolid Oxide Fuel Cells (SOFCs)Being explored as potential electrolyte materials for efficient energy conversion. edge-techind.com

Role in High-Strength Magnet Systems

Praseodymium, often in conjunction with neodymium, is a key component in the world's most powerful permanent magnets. nasdaq.com These neodymium-praseodymium-iron-boron (NdPrFeB) magnets are essential for high-efficiency applications that are central to green technologies. marketresearchintellect.com Praseodymium carbonate is a vital starting material in the supply chain for producing the praseodymium metal and alloys required for these magnets. marketresearchintellect.comproactiveinvestors.com.au

The addition of praseodymium to neodymium-based magnets has been shown to enhance certain magnetic properties, such as temperature stability. researchgate.net This makes the resulting magnets suitable for demanding environments, including electric vehicle (EV) motors and wind turbine generators, where maintaining performance at elevated temperatures is crucial. marketresearchintellect.comresearchgate.netdiscoveryalert.com.au The role of praseodymium is so significant that it is considered a critical mineral for EVs, defense, and other high-tech applications. nasdaq.com Research into sintered magnetically hard materials has explored various compositions, such as (Nd₀.₅₋ₓPrₓDy₀.₅)₁₈(Fe₀.₇Co₀.₃)remB₅.₅, to determine the precise impact of praseodymium content on magnetic properties like residual induction and coercive force. researchgate.net

Table 1: Applications of Praseodymium in High-Strength Magnets

Application Area Role of Praseodymium-Containing Magnets Source Citation
Electric Vehicles (EVs) Used in lightweight, high-efficiency motors to reduce energy consumption. marketresearchintellect.com
Wind Turbines Essential for high-strength permanent magnets that improve energy efficiency. marketresearchintellect.com
Advanced Navigation Required for high energy, temperature-stable materials in gyroscopes and accelerometers. researchgate.net

Potential in Advanced Battery Technologies

While detailed mechanisms are a subject of ongoing research, the use of rare earth elements in batteries is often linked to enhancing electrochemical performance and stability. In a related context, certain praseodymium-free alloys are being developed for Nickel-Metal Hydride (Ni/MH) batteries to reduce costs, which underscores the significant role praseodymium traditionally plays in these energy storage systems. google.com The research into praseodymium-based materials for batteries aligns with the broader push for more efficient and sustainable energy solutions. marketresearchintellect.com

Energy Conversion and Storage Applications

Beyond magnets and conventional batteries, materials derived from praseodymium carbonate are at the forefront of research into novel energy conversion and storage solutions, including fuel cells and hydrogen storage.

Proton Conduction in Solid Oxide Fuel Cell Components

In the field of solid oxide fuel cells (SOFCs), praseodymium-based materials are investigated for their potential as cathode components. fuelcellmaterials.com SOFCs are devices that convert chemical energy directly into electrical energy with high efficiency. fuelcellmaterials.commdpi.com Reducing the high operating temperatures of traditional SOFCs is a major research goal, leading to the development of proton-conducting SOFCs (PCFCs), which can operate at lower intermediate temperatures (400–650 °C). mdpi.comresearchgate.net

Praseodymium-based powders are used to create cathodes that exhibit mixed ionic and electronic conductivity (MIEC), a critical property for efficient cell performance. fuelcellmaterials.com These materials facilitate the oxygen reduction reaction at the cathode. While these cells are often called proton conductors, the praseodymium materials at the cathode are noted for their high oxygen storage capacity and rapid oxygen exchange kinetics. fuelcellmaterials.com This allows compatibility with both zirconia and ceria-based solid oxide electrolytes. fuelcellmaterials.com

Table 2: Praseodymium-Based Materials in SOFC Cathode Research | Material Name | Composition Type | Key Research Finding | Source Citation | | --- | --- | --- | | Praseodymium-Cerium Oxide (PCO) | Solid solution of praseodymium and cerium oxides | Exhibits high levels of oxygen nonstoichiometry and mixed ionic electronic conductivity. | fuelcellmaterials.com | | Praseodymium Strontium Manganite (PSM) | Perovskite manganite | Can be used as an alternative cathode for intermediate temperature SOFCs (ITSOFCs). | fuelcellmaterials.com |

Hydrogen Storage Material Research

Solid-state hydrogen storage is a promising alternative to storing hydrogen as a compressed gas or cryogenic liquid, offering the potential for higher volumetric density and safer operation at lower pressures. llnl.gov Research has focused on various metal hydrides, and praseodymium-containing alloys have been evaluated for their hydrogen absorption capabilities. llnl.govresearchgate.net

Studies on PrₓFe₇₇.₉₋ₓCo₁₆.₀B₆.₀Nb₀.₁ magnetic alloys showed that the amount of hydrogen absorbed increases linearly with the concentration of praseodymium in the alloy. researchgate.net This is because hydrogen is first absorbed by the rare-earth-rich phase at the grain boundaries of the material. researchgate.net

Another area of research involves RMg₂Ni alloys (where R can be La, Ce, Pr, or Nd). osti.gov In these materials, the praseodymium component forms a hydride (Pr-H), which alters the thermodynamic properties of the primary magnesium-based storage phase (Mg₂Ni). osti.gov This modification reduces the enthalpy of the main phase, making it easier to release the stored hydrogen, and also accelerates the hydriding kinetics. osti.gov Among the tested rare earths, the PrMg₂Ni alloy exhibited the smallest hysteresis, suggesting better reversibility and cycling stability. osti.gov

Table 3: Research Findings on Praseodymium Alloys for Hydrogen Storage | Alloy System | Key Finding | Impact of Praseodymium | Source Citation | | --- | --- | --- | | PrₓFe₇₇.₉₋ₓCo₁₆.₀B₆.₀Nb₀.₁ | Hydrogen absorption increases linearly with Pr content. | The Pr-rich phase facilitates initial hydrogen uptake. | researchgate.net | | PrMg₂Ni | Exhibits the smallest hysteresis among RMg₂Ni (R=La, Ce, Pr, Nd) alloys. | Improves cycling stability and reversibility. The formation of Pr-H reduces the enthalpy of the Mg₂Ni phase. | osti.gov |

This research highlights the strategic role of praseodymium in tuning the thermodynamic and kinetic properties of hydrogen storage materials, a critical step toward the practical application of hydrogen as a clean energy carrier. llnl.govosti.govect-journal.kz

Geochemical Pathways and Natural Occurrence of Praseodymium Carbonate Phases

Formation under Geologically Relevant Hydrothermal Conditions

Scientific research has demonstrated the formation of praseodymium-bearing carbonate phases under hydrothermal conditions that mimic those found in geological settings. Specifically, single crystals of a praseodymium carbonate-bearing fluoroxybritholite have been synthesized in a high-pressure hydrothermal apparatus. anu.edu.aubbk.ac.uk These experiments were conducted at temperatures ranging from 500 to 650 °C and pressures between 300 and 500 MPa. acs.orgresearchgate.net The synthesis involved the recrystallization of a Pr₆O₁₁-bearing layer, which resulted in the formation of euhedral to subhedral crystals of britholite, a mineral from the apatite supergroup. nih.govacs.org The choice of praseodymium for these studies was due to its role as a representative for the light lanthanide series. bbk.ac.uk The successful synthesis under these geologically plausible conditions suggests that carbonate-bearing praseodymium phases, such as carbonated oxybritholites, could exist as yet-unrecognized natural minerals. researchgate.netnih.gov

Table 1: Hydrothermal Synthesis Conditions for Praseodymium Carbonate-Bearing Britholite

ParameterValue
Temperature500 - 650 °C
Pressure300 - 500 MPa
Starting MaterialPr₆O₁₁-bearing layer
ProductPraseodymium carbonate-bearing fluoroxybritholite
Crystal Size~50–100 μm

This table summarizes the experimental conditions for the hydrothermal synthesis of a praseodymium carbonate-containing britholite, as detailed in recent studies. anu.edu.aubbk.ac.ukacs.orgresearchgate.net

Incorporation of Carbonate in Apatite-Group Minerals (e.g., Britholites)

A key geochemical pathway for praseodymium carbonate is its incorporation into the crystal structure of apatite-group minerals, particularly britholites. nih.gov Britholites are lanthanide-silica-rich end-members of the apatite group. acs.orgacs.org In synthetic praseodymium-rich britholite, it has been shown that carbonate groups (CO₃²⁻) can substitute for silicate (B1173343) tetrahedra (SiO₄⁴⁻). researchgate.netnih.gov

This substitution is a significant finding, revealing a C⁴⁺ replacing Si⁴⁺ mechanism. acs.orgacs.org Single-crystal X-ray diffraction and density functional theory computations have confirmed that a planar carbonate group occupies the face of a vacant silica (B1680970) tetrahedron within the britholite structure. acs.orgresearchgate.netnih.gov This structural incorporation of carbonate modifies the local coordination environment, including the Pr-O bond lengths. anu.edu.aunih.gov The presence of carbonate in the synthesized britholite was verified using Fourier-transform infrared spectroscopy (FTIR), which detected characteristic peaks for B-type carbonate substitution on the tetrahedral site (T-site). nih.gov Wavelength-dispersive spectroscopy (WDS) analysis of the synthetic britholite revealed a silica deficiency, further indicating the substitution by a lighter element, identified as carbon. nih.govacs.org

Table 2: Compositional Analysis of Synthetic Praseodymium Carbonate-Bearing Britholite

ComponentMass Composition (%)
SiO₂18.86 ± 0.32
F1.19 ± 0.16
CaO8.12 ± 0.19
FeO0.07 ± 0.07
Pr₂O₃68.24 ± 0.50
Analytical Total 97.01 ± 0.77

This table presents the quantitative elemental composition of the synthesized britholite. The low analytical total and silica deficiency support the incorporation of carbonate. nih.govacs.org

Role in Rare Earth Element Distribution in Aqueous Geochemical Systems

In aqueous geochemical systems, carbonate complexes play a crucial role in the mobility and distribution of rare earth elements, including praseodymium. jkess.org The speciation of REEs in groundwater is highly dependent on pH. jkess.orgkopri.re.kr In circumneutral pH environments (pH 6.7 to 8.6), carbonate complexes are the dominant aqueous species for REEs. jkess.org Specifically, for the light rare earth elements (LREEs) like praseodymium, the prevalent species is the REECO₃⁺ complex. jkess.org As the atomic number increases across the lanthanide series, the formation of REE(CO₃)₂⁻ becomes more significant. jkess.org The formation of these soluble carbonate complexes influences the transport of REEs in groundwater, affecting their distribution patterns which are used to trace water-rock interactions and groundwater flow paths. jkess.orgkopri.re.kr The stability of these complexes is a key factor in assessing the mass transfer of REEs by geological fluids. geochemsoc.org

Praseodymium Anomalies in Geochemical Tracers

The rare earth elements exhibit coherent and predictable geochemical behavior, which makes their distribution patterns powerful tracers of geological processes. jkess.orgkopri.re.kr Anomalies, which are deviations from the smooth, normalized REE patterns, are particularly informative. While cerium and europium anomalies are the most commonly discussed, the relative abundance of praseodymium can also serve as a geochemical indicator. researchgate.net

Praseodymium is paramagnetic at temperatures above 1 K and typically exists in a stable +3 oxidation state in aqueous solutions, resulting in yellowish-green ions. americanelements.comwikipedia.org Unlike some other lanthanides, it does not typically exhibit redox-driven anomalies under common environmental conditions. However, its behavior relative to its neighbors (lanthanum, cerium, and neodymium) is critical. Any fractionation process that preferentially removes or concentrates praseodymium relative to these adjacent REEs would create a "praseodymium anomaly" in the normalized pattern. Such an anomaly in minerals or fluids can point to specific complexation reactions, sorption processes, or the crystallographic properties of the host minerals that favor or reject Pr³⁺. Therefore, the study of praseodymium's place within the broader REE pattern is a subtle but important tool for elucidating chemical variations in geological systems. kopri.re.kr

Nanoscale Praseodymium Carbonate: Synthesis and Advanced Characterization

Controlled Synthesis of Nanoparticles (e.g., Precipitation, Hydrothermal, Sol-gel)

The fabrication of praseodymium carbonate nanoparticles with specific characteristics hinges on the careful selection and control of the synthesis method. Common "bottom-up" approaches include precipitation, hydrothermal synthesis, and the sol-gel process, each offering distinct advantages in controlling particle size and morphology. nanorh.com

Precipitation

Direct precipitation is a widely utilized, facile, and effective method for producing praseodymium carbonate nanoparticles. researchgate.net This technique involves the reaction of a soluble praseodymium salt (e.g., praseodymium chloride or nitrate) with a carbonate source (e.g., sodium carbonate or sodium bicarbonate) in a solution. researchgate.netmdpi.comwikipedia.org The insoluble praseodymium carbonate then precipitates out of the solution.

Research has demonstrated that high-purity nanoparticles with dimensions as small as 30 nm can be achieved through this route. researchgate.net The key to controlling the particle size lies in the meticulous regulation of reaction parameters. Statistical optimization techniques, such as the Taguchi method, have been employed to quantitatively assess the influence of operational conditions. Findings indicate that the concentration of the praseodymium cation and carbonate anion, along with the flow rate at which the cation solution is introduced, are critical factors in determining the final particle diameter. researchgate.net A two-step precipitation process, first using sodium carbonate and then switching to sodium bicarbonate to adjust the pH to 6-7, has also been reported for producing rare earth carbonates. nih.gov

Table 1: Optimized Precipitation Synthesis of Praseodymium Carbonate Nanoparticles

Parameter Condition Outcome Reference
Method Direct Precipitation High-purity nanoparticles researchgate.net
Reactants Praseodymium cation solution, Carbonate anion solution Pr₂(CO₃)₃ precipitate researchgate.net
Control Factors Cation/anion concentration, Flow rate Particle diameter of ~30 nm researchgate.net

Hydrothermal Synthesis

Hydrothermal synthesis is a versatile method that employs water as a solvent under high temperature (100–500 °C) and pressure (0.1–22.5 MPa or higher) to crystallize materials. mdpi.com This technique can produce a wide range of inorganic nanoparticles with controlled morphologies, such as nanorods. nanorh.commdpi.comresearchgate.net While detailed studies focusing specifically on the hydrothermal synthesis of pure praseodymium carbonate nanoparticles are less common, the method is frequently used to create complex praseodymium-containing materials and oxides from precursor solutions. nanocomposix.comresearchgate.netacs.org For instance, praseodymium hydroxide (B78521) (Pr(OH)₃) nanorods, which can serve as precursors to praseodymium oxide, have been synthesized via hydrothermal processing at 180°C. researchgate.net The principles of hydrothermal synthesis, which allow for the manipulation of particle size and shape through the control of temperature, pressure, and reaction time, are applicable to the direct synthesis of praseodymium carbonate nanoparticles as well. nanorh.commdpi.com

Sol-gel Method

The sol-gel process is a wet-chemical technique used to produce solid materials from small molecules. youtube.comyoutube.com It involves the conversion of a molecular precursor (sol) into a gel-like network, which can then be dried and heat-treated to yield a final product. youtube.com This method is noted for its ability to produce high-purity, homogeneous, and nanocrystalline materials at relatively low temperatures. acs.orgnih.gov

While often employed for the synthesis of praseodymium oxides (Pr₆O₁₁) and complex perovskites like PrFeO₃ or PrCo₁₋ₓFeₓO₃, the sol-gel method is also a viable route for preparing praseodymium carbonate nanoparticles. acs.orgnih.govresearchgate.net The process typically starts with a praseodymium precursor, such as a metal alkoxide or salt, which undergoes hydrolysis and polycondensation reactions to form the gel. youtube.comyoutube.com The subsequent drying and calcination steps are critical; for instance, calcining a praseodymium-containing gel at specific temperatures can lead to the formation of carbonate species before the final oxide phase is achieved. researchgate.net The sol-gel citrate (B86180) method, in particular, has proven effective in producing nanocrystalline powders with particle sizes ranging from 30 to 155 nm, where the final size is dependent on the composition and synthesis temperature. nih.gov

Influence of Particle Size and Morphology on Reactivity

The chemical reactivity of praseodymium carbonate is significantly enhanced when its particle size is reduced to the nanoscale. nanorh.com This heightened reactivity is fundamentally linked to the dramatic increase in the surface-area-to-volume ratio. nanorh.com As particles become smaller, a larger proportion of their atoms are located on the surface, making them more available to participate in chemical reactions. ijnnonline.net

Computational and experimental studies on other metallic nanoparticles have shown that undercoordinated sites, such as the edges and vertices of a nanoparticle, are particularly sensitive and can exhibit unique catalytic activity compared to the flat surfaces of bulk materials. aps.org This principle suggests that the specific morphology—be it spherical, nanorod, or another shape—of praseodymium carbonate nanoparticles will influence their reactivity by determining the prevalence of these highly active sites.

The reduction in particle size not only increases the available surface area but can also alter the fundamental electronic properties of the material, which in turn affects how it interacts with other molecules. aps.org For catalytic applications, stronger adsorption of reactants onto the surface of smaller nanoparticles can lead to increased reaction rates. aps.org For example, in mineral carbonation reactions, reducing the particle size of the starting material is a key strategy to enhance the reaction kinetics. rsc.org Furthermore, the aggregation state of nanoparticles can influence their effective size and, consequently, their optical and reactive properties. nanocomposix.com

Enhanced Properties of Nanoparticles in Research Applications

The unique characteristics of nanoscale praseodymium carbonate have made it a material of interest in several research fields, primarily due to its enhanced optical and catalytic properties. nanorh.com

In catalysis, praseodymium-based nanoparticles have demonstrated high efficiency. Praseodymium carbonate and its subsequent oxide nanoparticles have been successfully used as photocatalysts for the degradation of organic pollutants like methyl orange in water. researchgate.net The high surface area and tailored electronic structure of the nanoparticles are crucial for this application. While often the oxide form (Pr₆O₁₁) is the active catalyst, the carbonate can be a direct precursor, and residual surface carbonate species have been observed to play a role in catalytic cycles, such as in CO oxidation. acs.orgnanografi.com Praseodymium oxide-supported catalysts also show unparalleled ability in ammonia (B1221849) synthesis, highlighting the element's catalytic potential at the nanoscale. rsc.org These applications are central to green technologies, aiming to reduce emissions and remediate pollutants. marketresearchintellect.com

The optical properties of praseodymium are particularly pronounced at the nanoscale. The Pr³⁺ ion is known for its ability to emit light across the visible spectrum (red, green, and blue), making it a candidate for creating white light emitters. nanorh.combohrium.com When incorporated into various nanocrystalline hosts, the luminescence of Pr³⁺ can be tuned. bohrium.com For instance, the incorporation of carbonate groups into a praseodymium-containing crystal lattice has been shown to modify bond lengths, leading to a diversification of optical emission wavelengths. acs.org This makes praseodymium carbonate nanoparticles potentially useful in the development of phosphors, pigments for ceramics and glass, and other advanced optical materials. nanografi.combohrium.comresearchgate.net

Furthermore, praseodymium carbonate is a critical material in the broader field of rare earth applications, including the production of high-strength permanent magnets for wind turbines and electric vehicles, and in next-generation batteries for renewable energy storage. marketresearchintellect.com

Table 2: List of Chemical Compounds

Compound Name Chemical Formula
Praseodymium Carbonate Pr₂(CO₃)₃
Praseodymium(III) Carbonate Pr₂(CO₃)₃
Praseodymium Chloride PrCl₃
Praseodymium Nitrate Pr(NO₃)₃
Sodium Carbonate Na₂CO₃
Sodium Bicarbonate NaHCO₃
Praseodymium Oxide Pr₆O₁₁ / Pr₂O₃
Praseodymium Hydroxide Pr(OH)₃
Praseodymium Orthoferrite PrFeO₃
Praseodymium Cobaltite-Ferrite PrCo₁₋ₓFeₓO₃
Methyl Orange C₁₄H₁₄N₃NaO₃S
Carbon Monoxide CO

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